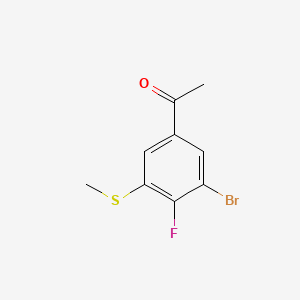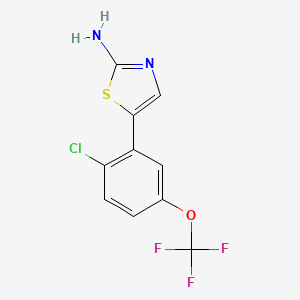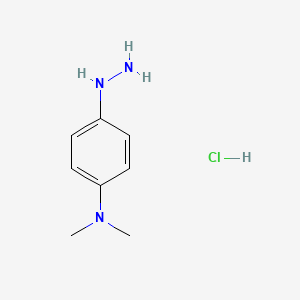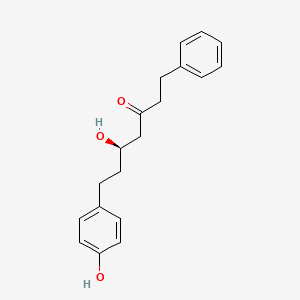
(R)-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one is a complex organic compound characterized by its unique structure, which includes hydroxyl groups and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one typically involves multi-step organic reactions. One common method includes the use of bifunctional ionic liquids as catalysts, which facilitate the condensation reaction between specific aldehydes or ketones and phenols . The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced catalysts and continuous monitoring systems ensures the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium dichromate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials
Wirkmechanismus
The mechanism by which ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, thereby modulating their activity and reducing cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxyphenylglycine
- 4-Hydroxyphenylpropanoids
- Tetraphenylporphines
Uniqueness
What sets ®-5-Hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
Molekularformel |
C19H22O3 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(5R)-5-hydroxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one |
InChI |
InChI=1S/C19H22O3/c20-17-10-6-16(7-11-17)9-13-19(22)14-18(21)12-8-15-4-2-1-3-5-15/h1-7,10-11,19-20,22H,8-9,12-14H2/t19-/m1/s1 |
InChI-Schlüssel |
UNMNJFPAJOHXMT-LJQANCHMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CCC(=O)C[C@@H](CCC2=CC=C(C=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)CC(CCC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


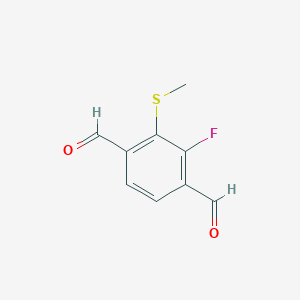
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14762486.png)
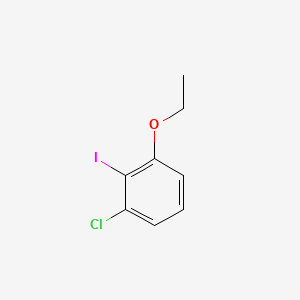
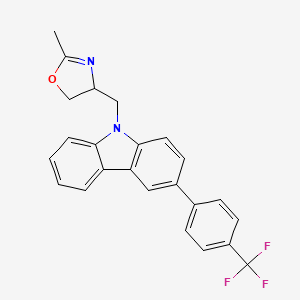
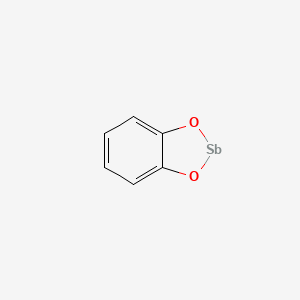
![Sar-[D-Phe8]-des-Arg9-Bradykinin acetate](/img/structure/B14762505.png)



